Cas no 1859216-79-7 (2-(2-Bromo-3-fluorophenyl)oxirane)

2-(2-Bromo-3-fluorophenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromo-3-fluorophenyl)oxirane
- EN300-1909577
- SCHEMBL19812764
- 1859216-79-7
- 2-(2-Bromo-3-fluorophenyl)oxirane
-
- インチ: 1S/C8H6BrFO/c9-8-5(7-4-11-7)2-1-3-6(8)10/h1-3,7H,4H2
- InChIKey: WZSFMLUUUZHQLN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1C1CO1)F
計算された属性
- せいみつぶんしりょう: 215.95861g/mol
- どういたいしつりょう: 215.95861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 12.5Ų
2-(2-Bromo-3-fluorophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909577-0.05g |
2-(2-bromo-3-fluorophenyl)oxirane |
1859216-79-7 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1909577-0.5g |
2-(2-bromo-3-fluorophenyl)oxirane |
1859216-79-7 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1909577-2.5g |
2-(2-bromo-3-fluorophenyl)oxirane |
1859216-79-7 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1909577-5.0g |
2-(2-bromo-3-fluorophenyl)oxirane |
1859216-79-7 | 5g |
$2152.0 | 2023-05-23 | ||
Enamine | EN300-1909577-5g |
2-(2-bromo-3-fluorophenyl)oxirane |
1859216-79-7 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1909577-10.0g |
2-(2-bromo-3-fluorophenyl)oxirane |
1859216-79-7 | 10g |
$3191.0 | 2023-05-23 | ||
Enamine | EN300-1909577-0.25g |
2-(2-bromo-3-fluorophenyl)oxirane |
1859216-79-7 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1909577-1g |
2-(2-bromo-3-fluorophenyl)oxirane |
1859216-79-7 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1909577-0.1g |
2-(2-bromo-3-fluorophenyl)oxirane |
1859216-79-7 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1909577-1.0g |
2-(2-bromo-3-fluorophenyl)oxirane |
1859216-79-7 | 1g |
$743.0 | 2023-05-23 |
2-(2-Bromo-3-fluorophenyl)oxirane 関連文献
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
2-(2-Bromo-3-fluorophenyl)oxiraneに関する追加情報
Comprehensive Overview of 2-(2-Bromo-3-fluorophenyl)oxirane (CAS No. 1859216-79-7): Properties, Applications, and Industry Insights
2-(2-Bromo-3-fluorophenyl)oxirane (CAS No. 1859216-79-7) is a specialized epoxide derivative featuring a bromo-fluorophenyl moiety, which has garnered significant attention in pharmaceutical and agrochemical research. This compound’s unique molecular structure, combining a reactive oxirane ring with halogenated aromatic groups, makes it a versatile intermediate for synthesizing complex molecules. Recent studies highlight its potential in drug discovery, particularly for targeting kinase inhibitors and GPCR modulators, aligning with the growing demand for precision medicine.
The synthetic utility of 2-(2-Bromo-3-fluorophenyl)oxirane lies in its ability to undergo ring-opening reactions, enabling the introduction of diverse functional groups. Researchers are exploring its use in cascade reactions and click chemistry, methodologies frequently searched in AI-driven literature databases. Its fluorine atom enhances metabolic stability, a critical factor in bioactive compound design, while the bromo substituent facilitates further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
In the context of green chemistry, a trending topic in 2024, this compound’s synthesis has been optimized to reduce hazardous byproducts. Innovations like flow chemistry and catalytic asymmetric epoxidation are being applied to improve yield and enantioselectivity, addressing environmental concerns raised in sustainability-focused forums. Analytical techniques such as HPLC-MS and NMR spectroscopy ensure high purity, meeting stringent regulatory standards for pharmaceutical intermediates.
Market trends indicate rising interest in halogenated epoxides, driven by their role in developing next-generation therapeutics. Frequently searched queries like “epoxide reactivity in drug synthesis” or “fluorophenyl compounds in agrochemicals” reflect this demand. CAS No. 1859216-79-7 is also cited in patents related to anticancer agents and CNS drugs, underscoring its commercial relevance.
From a supply chain perspective, manufacturers emphasize GMP compliance and scalable production to meet global demand. Storage recommendations typically include inert atmospheres to preserve the oxirane ring’s integrity, a detail often queried in chemical handling discussions. Collaborative efforts between academia and industry aim to expand its applications, particularly in bioconjugation and material science.
In summary, 2-(2-Bromo-3-fluorophenyl)oxirane exemplifies the intersection of structural innovation and practical utility. Its role in advancing targeted therapies and sustainable synthesis positions it as a compound of enduring significance, resonating with both research communities and industrial stakeholders.
1859216-79-7 (2-(2-Bromo-3-fluorophenyl)oxirane) 関連製品
- 103095-63-2(3-Amino-3-(2-methoxyphenyl)propanoic Acid)
- 1240527-65-4(4-Cyclopropyl-5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-amine Hydrochloride)
- 1341730-55-9(2-Acetamido-2-(3-methylcyclohexyl)acetic acid)
- 94718-66-8(9H-Pyrido[2,3-b]indole-6-carboxylic acid)
- 71431-35-1(Heptadecanoic acid, 2-hydroxy-1,3-propanediyl ester)
- 77725-25-8(3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one)
- 2097861-93-1(N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide)
- 1354950-06-3(2-[1-(methylamino)cyclohexyl]acetic acid;hydrochloride)
- 226412-59-5(4-2-(Trifluoroacetyl)hydrazinobenzoic acid)
- 1509502-29-7(4-(2-chloroacetyl)morpholine-2-carbonitrile)



